3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride
Description
3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a meta-substituted trifluoromethylphenyl group. The compound’s structure combines a pyrrolidine ring (a five-membered amine) with a trifluoromethylphenyl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9;/h1-3,6,9,15H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJDGCARZGVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various synthetic pathways. This characteristic is particularly useful in developing pharmaceuticals and agrochemicals.
Biological Studies
The compound is utilized in biological research to investigate pathways involving trifluoromethylated compounds. Its lipophilicity and metabolic stability allow for effective interactions with biological membranes and enzymes, which are critical for studying drug metabolism and pharmacokinetics.
Case Study: Anticancer Activity
Research has indicated that trifluoromethylated pyrrolidine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit specific cancer cell lines, suggesting their potential as therapeutic agents.
Industrial Applications
In industrial settings, 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is employed in producing agrochemicals and materials. Its unique chemical properties allow for the development of formulations that require enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrrolidine ring may contribute to the compound’s binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.
Key Observations :
Functional Group Modifications
Sulfonyl vs. Phenyl Linkages
- 3-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine HCl (IIIg) : Incorporates a sulfonyl group, increasing polarity and hydrogen-bonding capacity. This modification is associated with protease inhibition and ligand-receptor interactions .
Halogenated Derivatives
- 3-(2,3-Dichlorophenoxy)pyrrolidine HCl: Chlorine atoms introduce steric bulk and oxidative stability but may increase toxicity risks .
- Fluoro-Substituted Analogs (e.g., 3-fluoro Deschloroketamine HCl): Fluorine enhances metabolic stability and bioavailability, a feature exploited in CNS-targeting drugs .
Emerging Trends
- Fluorinated Pyrrolidines : Fluorine incorporation (e.g., 3-Fluoropyrrolidine HCl) is a growing trend to improve pharmacokinetics .
- Diazirine Derivatives : Compounds like 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl (CAS 2230798-60-2) are used in photoaffinity labeling for target identification .
Biological Activity
Overview
3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N, notable for its trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. This unique structure contributes to its diverse biological activity, making it a subject of interest in pharmacological research.
The biological activity of 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is primarily attributed to the following characteristics:
- Target Selectivity : Compounds containing a pyrrolidine ring exhibit a wide range of biological activities due to their ability to interact with various biological targets.
- Pharmacokinetics : The presence of the trifluoromethyl group enhances the compound's stability and lipophilicity, which can influence its absorption and distribution in biological systems.
- Biochemical Pathways : This compound has been shown to influence several biochemical pathways, enhancing its potential therapeutic applications.
Antinociceptive and Antiallodynic Effects
Recent studies have highlighted the antinociceptive (pain-relieving) and antiallodynic (pain relief from normally non-painful stimuli) properties of this compound:
- In a formalin-induced model of tonic pain, 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride demonstrated significant antinociceptive effects, particularly in the second phase of pain response .
- The compound also exhibited antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy and streptozotocin-induced diabetic neuropathy .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties:
- In various seizure models, it showed promising results, providing up to 75% protection against induced seizures in animal models .
- The structure-activity relationship indicates that modifications to the trifluoromethyl group can enhance anticonvulsant efficacy, suggesting potential for development as a therapeutic agent for epilepsy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | Structure | Antinociceptive |
| 3-[3-(Trifluoromethyl)phenyl]pyrrolidine | Structure | Anticonvulsant |
| 3-[3-(Trifluoromethyl)phenyl]pyrrolidine carboxamide | Structure | Analgesic |
Case Studies and Research Findings
- Antinociceptive Study : A study conducted on mice demonstrated that at doses of 30 mg/kg, the compound significantly mitigated tactile allodynia but had a lesser effect on thermal hyperalgesia. This suggests that while it may be effective for certain types of pain, its efficacy may vary depending on the pain model used .
- Anticonvulsant Efficacy : In preclinical models, compounds similar to 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride showed varying degrees of protection against seizures. The effectiveness was linked to structural modifications, indicating that careful design can enhance therapeutic potential against epilepsy .
Q & A
Q. What are the recommended synthetic routes for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride?
The synthesis typically involves coupling a pyrrolidine scaffold with a trifluoromethylphenyl group via cross-coupling reactions. For example, Suzuki-Miyaura coupling using a boronic acid derivative of 3-(trifluoromethyl)phenyl with a halogenated pyrrolidine precursor can yield the desired product. Post-synthesis, the compound is often purified via recrystallization or column chromatography, followed by salt formation (hydrochloride) using HCl gas or aqueous HCl .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and salt formation .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What safety protocols are critical during experimental handling?
- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., HCl gas) .
- Dispose of waste via certified chemical disposal services , as halogenated byproducts may pose environmental risks .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound?
The trifluoromethylphenyl group suggests potential activity at ion channels or G-protein-coupled receptors (GPCRs) . For example:
- NMDA receptor modulation : Structural analogs like 3-fluoro PCP exhibit discriminative stimulus effects in rats, implying glutamatergic interactions .
- Calcium-sensing receptors : Cinacalcet, a drug with a similar trifluoromethylphenyl group, modulates calcium homeostasis via allosteric receptor binding .
- Dose-response assays (e.g., radioligand binding or electrophysiology) are recommended to validate target engagement .
Q. How can computational modeling optimize its pharmacodynamic profile?
- Density Functional Theory (DFT) : Use the B3LYP functional to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with targets like NMDA receptors to identify key binding residues .
- ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic stability based on logP and polar surface area .
Q. How should researchers resolve contradictory data in receptor-binding studies?
- Control Experiments : Include positive controls (e.g., PCP for NMDA receptor studies) and negative controls (e.g., receptor knockout models) .
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux or cAMP measurement) to confirm activity .
- Enantiomer Separation : Chiral HPLC can isolate enantiomers, as stereochemistry may cause divergent effects (e.g., (R)- vs. (S)-isomers) .
Q. What analytical standards are essential for reproducibility?
- Primary Reference Standards : Use certified materials (e.g., USP-grade) for calibration in HPLC and NMR .
- Impurity Profiling : Monitor byproducts (e.g., unreacted trifluoromethylphenyl intermediates) via LC-MS .
- Stability Testing : Store the hydrochloride salt at -20°C under desiccation to prevent hydrolysis .
Methodological Considerations
- Synthetic Optimization : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish assay noise from true pharmacological effects .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
